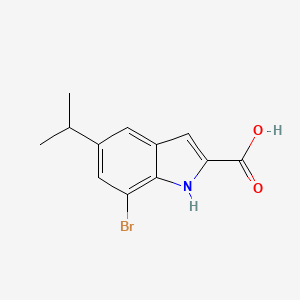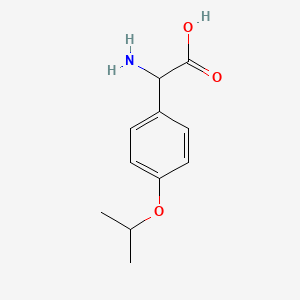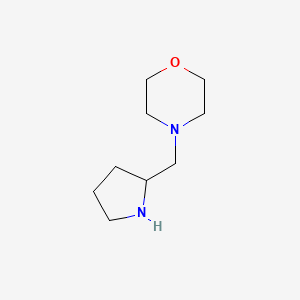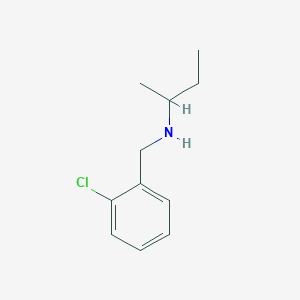
N-(2-chlorobenzyl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-chlorobenzyl)butan-2-amine” is an organic compound with the molecular formula C11H16ClN . It is a versatile material used in scientific research. Its diverse applications range from drug synthesis to molecular studies.
Synthesis Analysis
The synthesis of amines like “N-(2-chlorobenzyl)butan-2-amine” often involves the formation of a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile . The general strategy is to first form a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile .Molecular Structure Analysis
The molecular structure of “N-(2-chlorobenzyl)butan-2-amine” consists of a nitrogen atom bonded to a butan-2-amine and a 2-chlorobenzyl group . The presence of the nitrogen atom makes it a member of the amines class of organic compounds .Chemical Reactions Analysis
Amines, including “N-(2-chlorobenzyl)butan-2-amine”, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . They can also react with aldehydes and ketones to form imine derivatives .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of Amines : N-(2-chlorobenzyl)butan-2-amine derivatives are used as intermediates for the asymmetric synthesis of amines. This process is crucial for producing highly enantioenriched amines, including amino acids and amino alcohols, which have applications in pharmaceuticals (Ellman, Owens, & Tang, 2002).
Transition Metal-Free Amination of Aryl Chlorides : The compound finds application in the metal-free amination of aryl chlorides. This method is important for synthesizing pharmacologically interesting compounds such as indoles and anilines, highlighting its significance in medicinal chemistry (Beller, Breindl, Riermeier, & Tillack, 2001).
Catalysis of Intermediate Formation in Nucleophilic Aromatic Substitution : It also plays a role in the catalysis of intermediate formation in nucleophilic aromatic substitution reactions. This type of reaction is fundamental in organic synthesis, especially in the production of many pharmaceuticals and agrochemicals (Ross, 1969).
Pd-N-Heterocyclic Carbene Complexes : In coordination chemistry, derivatives of N-(2-chlorobenzyl)butan-2-amine are used in the synthesis of Pd-N-heterocyclic carbene complexes. These complexes have applications in catalysis, particularly in Buchwald-Hartwig aryl amination reactions (Lewis et al., 2009).
Reductive Amination of Butyraldehyde : It is also relevant in the reductive amination of butyraldehyde. This process is key in producing various types of amines, which are critical intermediates in the synthesis of chemicals used in numerous industries (Bódis et al., 2005).
Chiral Crystal Formation : Derivatives of this compound are used in forming chiral crystals, which have implications in materials science and stereochemistry. The ability to generate chiral crystals from achiral molecules is significant for applications in pharmaceuticals and materials with specific optical properties (Hu & Cao, 2011).
Analytical Chemistry : In analytical chemistry, it has applications in the determination of aromatic amines as contaminants in consumer products. This is crucial for ensuring the safety and compliance of various consumer goods, including cosmetics (Lizier & Zanoni, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSGEXKTBMNPPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405942 |
Source


|
| Record name | N-(2-chlorobenzyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)butan-2-amine | |
CAS RN |
46191-71-3 |
Source


|
| Record name | N-(2-chlorobenzyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

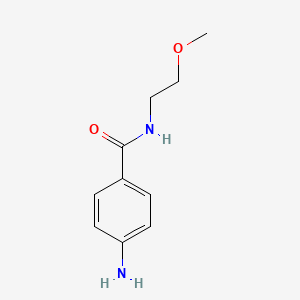


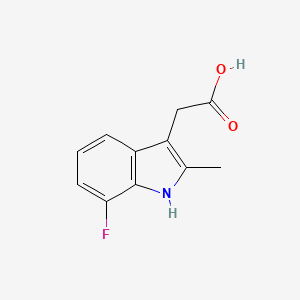
![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)
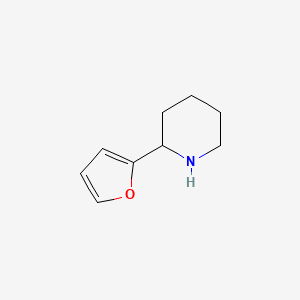
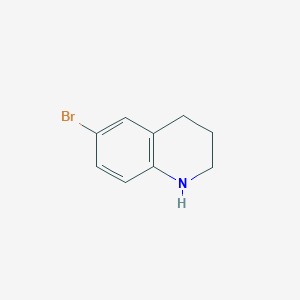
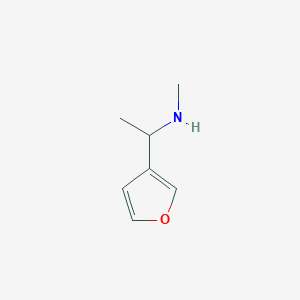
![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)
![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)
![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)
